molecular formula C25H24BrN3O3 B251062 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxybenzamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxybenzamide

Cat. No.: B251062
M. Wt: 494.4 g/mol
InChI Key: NTRZAQLNRWOPGR-UHFFFAOYSA-N
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Description

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxybenzamide, also known as BRL-15572, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to have promising results in preclinical studies for various conditions.

Mechanism of Action

The exact mechanism of action of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxybenzamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. This receptor has been implicated in various neuropsychiatric disorders, and this compound has been shown to have a high affinity for this receptor subtype.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine release in the prefrontal cortex, which is believed to contribute to its anxiolytic and antidepressant effects. This compound has also been shown to decrease the activity of the mesolimbic dopamine system, which is believed to contribute to its antipsychotic properties.

Advantages and Limitations for Lab Experiments

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxybenzamide has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor and its well-established synthesis method. However, one limitation is that it has not yet been tested in clinical trials, and its potential side effects and safety profile are not yet fully understood.

Future Directions

There are several future directions for the study of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxybenzamide. One potential direction is to investigate its potential therapeutic applications in other neuropsychiatric disorders, such as bipolar disorder and substance use disorders. Another direction is to further elucidate its mechanism of action and identify potential biomarkers for treatment response. Additionally, clinical trials are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxybenzamide involves several steps, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-benzoyl-1-piperazinyl)aniline to yield the final product.

Scientific Research Applications

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various conditions such as anxiety, depression, and schizophrenia. Preclinical studies have shown that this compound has anxiolytic and antidepressant effects, as well as antipsychotic properties.

Properties

Molecular Formula

C25H24BrN3O3

Molecular Weight

494.4 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide

InChI

InChI=1S/C25H24BrN3O3/c1-32-23-12-11-19(26)17-20(23)24(30)27-21-9-5-6-10-22(21)28-13-15-29(16-14-28)25(31)18-7-3-2-4-8-18/h2-12,17H,13-16H2,1H3,(H,27,30)

InChI Key

NTRZAQLNRWOPGR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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